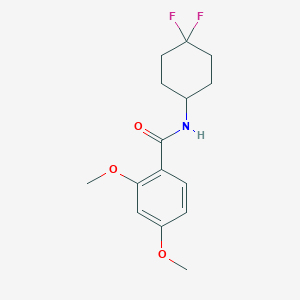

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide

Beschreibung

N-(4,4-Difluorocyclohexyl)-2,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 4,4-difluorocyclohexylamine moiety linked to a 2,4-dimethoxy-substituted benzoyl group.

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-20-11-3-4-12(13(9-11)21-2)14(19)18-10-5-7-15(16,17)8-6-10/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJESPPSWALTCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Attachment of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Cyclohexyl vs. Chlorophenyl Groups

- N-(4,4-Difluorocyclohexyl)-2,4-dimethoxybenzamide vs. The 2,4-dimethoxy substitution on the benzamide may enhance solubility relative to the 2-methoxy-4-methyl configuration in the chlorophenyl analog. Fluorescence studies on the chlorophenyl derivative (λex 340 nm, λem 380 nm) suggest that substituent positioning (e.g., methoxy vs. methyl) significantly impacts electronic properties, which could extrapolate to differences in photostability or receptor interactions .

Thiazole Carboxamide Derivatives ():

Compounds 108–111 and 83–84 feature a thiazole core instead of a benzamide, with varying substituents (e.g., trimethoxybenzamido, phenyl, pyrrolidinyl). Key comparisons include:

- Synthetic Yields : Yields for thiazole derivatives range from 35% (compound 110 ) to 78% (compound 108 ), suggesting that bulky substituents (e.g., 4-hydroxyphenyl in 110 ) may hinder reaction efficiency.

- Stability and Purity : All analogs were characterized as white solids with >95% purity via HPLC, indicating robust synthetic protocols. The target benzamide likely shares similar stability due to analogous amide bond formation methods (e.g., DCC/HOBt coupling in ) .

Structural and Spectral Comparisons

IR and NMR Signatures

- Carbonyl Stretching : Thiazole carboxamides () exhibit C=O stretches at ~1663–1682 cm<sup>−1</sup> in IR, consistent with benzamide derivatives. The absence of C=O bands in triazole derivatives () highlights the sensitivity of IR to tautomeric states .

- <sup>1</sup>H NMR : Methoxy protons in 2,4-dimethoxybenzamide are expected to resonate at δ 3.8–4.0 ppm, similar to the 3,4,5-trimethoxy groups in compound 108 (δ 3.7–3.9 ppm) .

Heterocyclic Variations

- Imidazole-containing analogs (e.g., AMG-bis-006) demonstrate the pharmacological relevance of nitrogen-rich heterocycles, though their synthesis complexity (e.g., multi-step coupling) contrasts with the straightforward amidation used for benzamides .

Table: Key Analogs and Properties

Biologische Aktivität

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- IUPAC Name : N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide

- CAS Number : 2034422-36-9

- Molecular Formula : C15H18F2N2O3

- Molecular Weight : 300.31 g/mol

The compound features a difluorocyclohexyl group attached to a benzamide moiety with two methoxy substituents at the 2 and 4 positions. This unique structure contributes to its biological activity through specific interactions with molecular targets.

The biological activity of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide is primarily attributed to its ability to modulate various signaling pathways and molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Interaction : It is hypothesized that this compound interacts with specific receptors, potentially influencing physiological processes such as inflammation or cell proliferation.

- Apoptosis Induction : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting normal cellular signaling pathways.

Biological Activity Data

A summary of the biological activities observed in various studies is presented below:

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Case Studies

-

Anticancer Activity :

A study investigated the effects of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide on various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with an IC50 value in the low micromolar range. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -

Anti-inflammatory Effects :

Another study explored the anti-inflammatory properties of this compound in a murine model of acute inflammation. Administration resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications for inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(cyclohexyl)-2,4-dimethoxybenzamide | Lacks fluorine substituents | Moderate anticancer activity |

| 2-Fluoro-N-(cyclohexyl)-benzamide | Contains only one fluorine | Reduced anti-inflammatory effects |

| N-(4-fluorophenyl)-2-methoxybenzamide | Different aromatic substitution | Stronger enzyme inhibition |

Q & A

Q. What synthetic methodologies are most effective for preparing N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide?

Answer: The compound is synthesized via coupling reactions between a carboxylic acid derivative (e.g., 2,4-dimethoxybenzoic acid) and 4,4-difluorocyclohexylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate .

- Amide bond formation : React the activated ester with 4,4-difluorocyclohexylamine under mild conditions (e.g., room temperature, inert atmosphere) .

- Purification : Employ column chromatography or recrystallization to isolate the product. Purity is confirmed via HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR, ESI-MS) .

Q. How can researchers confirm the structural identity of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide?

Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify characteristic signals, such as methoxy protons (~3.8 ppm), cyclohexyl fluorine coupling patterns, and aromatic protons .

- IR spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 380.2 [M+H]⁺) .

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s lipophilic cyclohexyl and aromatic groups.

- Aqueous stability : Test buffered solutions (pH 5–7.4) at 25°C, monitoring degradation via UV-Vis or LCMS. Fluorescence studies suggest pH 5 maximizes stability for related benzamides .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., cyclohexyl ring flipping) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic and aliphatic regions .

- Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values to validate assignments .

Q. What strategies optimize reaction yields when scaling up synthesis?

Answer:

- Reagent stoichiometry : Use 1.2 equivalents of 2,4-dimethoxybenzoyl chloride relative to the amine to compensate for side reactions .

- Solvent selection : Replace THF with DCM for better solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >70% yield .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Fluorescence quenching assays : Monitor binding to serum albumin (e.g., BSA) at λex 340 nm and λem 380 nm. Calculate binding constants (Kb) via Stern-Volmer plots .

- Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) .

Q. What analytical approaches address discrepancies in purity assessments (e.g., HPLC vs. NMR)?

Answer:

- Orthogonal methods : Combine HPLC (for organic impurities) with ¹H NMR (for residual solvents) .

- Spiking experiments : Add known impurities to confirm retention times in HPLC .

- Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) for absolute purity determination .

Methodological Considerations

Q. How should researchers design dose-response studies for in vitro bioactivity assays?

Answer:

- Concentration range : Test 0.1–100 µM, based on the compound’s IC50 for related targets (e.g., kinase inhibitors) .

- Controls : Include DMSO (vehicle) and a reference inhibitor (e.g., staurosporine).

- Data normalization : Express activity as % inhibition relative to baseline (untreated cells) .

Q. What computational tools predict the compound’s ADMET properties?

Answer:

- SwissADME : Estimate logP (~3.2), gastrointestinal absorption (High), and blood-brain barrier penetration (Low) .

- ProTox-II : Predict toxicity endpoints (e.g., hepatotoxicity risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.